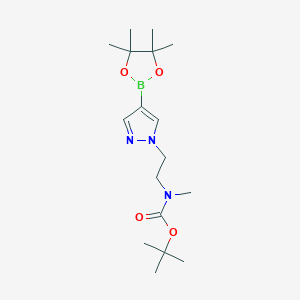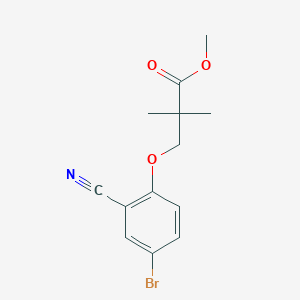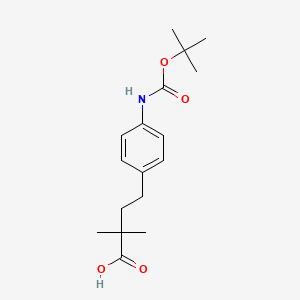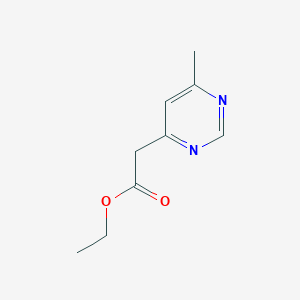
Ethyl 6-methylpyrimidine-4-acetate
Vue d'ensemble
Description
Ethyl 6-methylpyrimidine-4-acetate is a chemical compound with the formula C9H12N2O2 . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Ethyl 6-methylpyrimidine-4-acetate consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
Ethyl 6-methylpyrimidine-4-acetate has a molecular weight of 180.20 . Other physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Characterization in Heterocyclic Chemistry
Heterocyclic Derivatives Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used in synthesizing new heterocyclic compounds. For instance, it has been utilized in creating derivatives like (1,3-oxazepine), which are significant in pharmaceutical chemistry due to their potential biological activities. Such derivatives have shown significant antibacterial activity against various bacterial strains (Mohammad, Ahmed, & Mahmoud, 2017).
Formation of Pyrimidine Derivatives : Research on ethyl 6-methylpyrimidine-4-acetate has led to the formation of various pyrimidine derivatives. These derivatives are synthesized through reactions with other chemical compounds, yielding products with potential applications in medicinal chemistry (Roberts, Landor, & Bolessa, 1994).
Biological and Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of ethyl 6-methylpyrimidine-4-acetate have been evaluated for their antimicrobial properties. The synthesized compounds have been tested against various bacterial strains, exhibiting significant antibacterial activity, which is crucial in the development of new antibiotics (El‐Sayed, Moustafa, Haikal, Abdou, & El‐Ashry, 2008).
Synthesis in Organic Chemistry and Pharmaceutical Precursors
- Organic Synthesis Processes : Ethyl 6-methylpyrimidine-4-acetate plays a role in the synthesis of other chemical compounds, acting as a precursor or intermediate in various chemical reactions. This is particularly relevant in the preparation of products used in pharmaceutical and explosive industries, underscoring its versatility in synthetic organic chemistry (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Applications in Drug Synthesis and Evaluation
Intermediate in Anticancer Drug Synthesis : Ethyl 6-methylpyrimidine-4-acetate is used as an intermediate in the synthesis of dasatinib, an anticancer drug. The synthesis process involves cyclization and chlorination, highlighting its importance in the production of clinically significant drugs (Guo Lei-ming, 2012).
Synthesis and Evaluation of Novel Compounds : Research has focused on synthesizing novel compounds using ethyl 6-methylpyrimidine-4-acetate, which are then evaluated for potential biological activities, such as anti-inflammatory or anticancer properties. This research is fundamental in discovering new therapeutic agents (Rahmouni et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(6-methylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-8-4-7(2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGGJQPFKWVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methylpyrimidine-4-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)

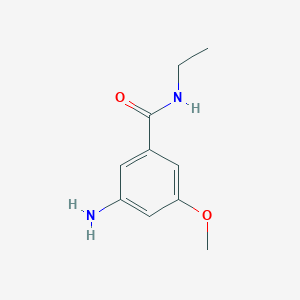
![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)

![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
